molecular formula C15H20N4 B2396504 4-(4-Ethylpiperazin-1-YL)quinolin-3-amine CAS No. 1916531-22-0

4-(4-Ethylpiperazin-1-YL)quinolin-3-amine

Cat. No.: B2396504
CAS No.: 1916531-22-0
M. Wt: 256.353
InChI Key: WMCZQGKIXMGQFS-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)quinolin-3-amine is a chemical compound with the molecular formula C15H20N4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)quinolin-3-amine typically involves the reaction of 4-chloroquinoline with 1-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)quinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)quinolin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The quinoline ring system is known to interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)quinolin-3-amine
  • 4-(4-Phenylpiperazin-1-yl)quinolin-3-amine
  • 4-(4-Benzylpiperazin-1-yl)quinolin-3-amine

Uniqueness

4-(4-Ethylpiperazin-1-yl)quinolin-3-amine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-2-18-7-9-19(10-8-18)15-12-5-3-4-6-14(12)17-11-13(15)16/h3-6,11H,2,7-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCZQGKIXMGQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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